CID 87149827

Description

Contextualization within Amino Acid Derivatives Chemistry

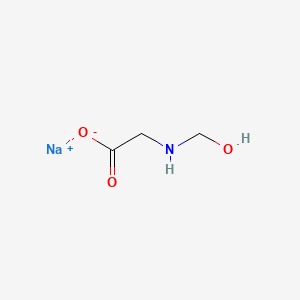

Sodium 2-((hydroxymethyl)amino)acetate is chemically classified as an amino acid derivative. medchemexpress.comabmole.com Specifically, it is derived from glycine (B1666218), an amino acid that plays a crucial role in the structure of proteins and various metabolic pathways. thegoodscentscompany.comulprospector.com The structure of Sodium 2-((hydroxymethyl)amino)acetate is formed by the N-substitution of glycine with a hydroxymethyl group (-CH₂OH) and the subsequent formation of a sodium salt at the carboxylate group. alfa-chemistry.comewg.org

This structural modification of the parent amino acid, glycine, alters its chemical and physical properties. The introduction of the hydroxymethyl group to the nitrogen atom adds a hydroxyl functional group, influencing the molecule's polarity, solubility, and reactivity. The formation of the sodium salt of the carboxylic acid group enhances its water solubility. cneasychem.com The study of such derivatives is a significant aspect of amino acid chemistry, as it explores how modifications to the basic amino acid structure can lead to new functionalities and applications. These derivatives are pivotal in various research areas, including the synthesis of peptides and the development of novel biochemical reagents. medchemexpress.com

Nomenclatural and Structural Frameworks

The precise identification of a chemical compound relies on a systematic nomenclatural and structural framework. Sodium 2-((hydroxymethyl)amino)acetate is identified by several names and identifiers across chemical literature and databases, which is common for compounds with commercial applications.

The systematic name provided by the International Union of Pure and Applied Chemistry (IUPAC) is sodium;2-(hydroxymethylamino)acetate. alfa-chemistry.com However, it is frequently referred to by other common and trade names.

Common Synonyms:

Sodium Hydroxymethylglycinate myskinrecipes.comcneasychem.com

N-(Hydroxymethyl)glycine monosodium salt alfa-chemistry.comclearsynth.com

Sodium N-(hydroxymethyl)glycinate thegoodscentscompany.comalfa-chemistry.com

Suttocide A thegoodscentscompany.comclearsynth.com

The compound is unambiguously identified by its CAS (Chemical Abstracts Service) Registry Number, which is 70161-44-3. clearsynth.comguidechem.com Its molecular structure consists of a central nitrogen atom bonded to a methylene (B1212753) group which is, in turn, connected to a sodium carboxylate group. The nitrogen is also bonded to a hydroxymethyl group.

Below are the key structural and identifying properties of the compound.

| Identifier | Value |

|---|---|

| IUPAC Name | sodium;2-(hydroxymethylamino)acetate alfa-chemistry.com |

| CAS Number | 70161-44-3 bioscience.co.ukmedchemexpress.comclearsynth.comguidechem.com |

| Molecular Formula | C₃H₆NNaO₃ medchemexpress.comalfa-chemistry.comclearsynth.comguidechem.com |

| Canonical SMILES | C(C(=O)[O-])NCO.[Na+] alfa-chemistry.com |

| InChIKey | CITBNDNUEPMTFC-UHFFFAOYSA-M alfa-chemistry.com |

| Property | Value |

|---|---|

| Molecular Weight | 127.07 g/mol medchemexpress.comalfa-chemistry.comguidechem.com |

| Appearance | Colorless to light yellow liquid medchemexpress.commedchemexpress.com |

| Solubility | Soluble in water, methanol (B129727), propylene (B89431) glycol, and glycerin cneasychem.com |

Structure

2D Structure

Properties

CAS No. |

70161-44-3 |

|---|---|

Molecular Formula |

C3H7NNaO3 |

Molecular Weight |

128.08 g/mol |

IUPAC Name |

sodium 2-(hydroxymethylamino)acetate |

InChI |

InChI=1S/C3H7NO3.Na/c5-2-4-1-3(6)7;/h4-5H,1-2H2,(H,6,7); |

InChI Key |

XVIFKRWLOQOKMV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)NCO.[Na] |

Other CAS No. |

70161-44-3 |

physical_description |

Liquid |

Pictograms |

Irritant |

sequence |

G |

Synonyms |

monomethylolglycine sodium hydroxymethylglycinate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Sodium 2 Hydroxymethyl Amino Acetate

Strategic Approaches to Synthesis

The synthesis of Sodium 2-((hydroxymethyl)amino)acetate and its analogs can be approached through various strategic pathways, focusing on chemo- and stereoselectivity.

Chemo-selective Synthetic Pathways

The primary method for the synthesis of N-(hydroxymethyl)amino acids involves the reaction of an amino acid with formaldehyde (B43269). This reaction is a nucleophilic addition of the amino group to the carbonyl carbon of formaldehyde.

A plausible chemo-selective pathway for the synthesis of Sodium 2-((hydroxymethyl)amino)acetate is the direct hydroxymethylation of glycine (B1666218). This reaction is typically carried out in an aqueous solution. The amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The reaction is generally performed under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity. The resulting product is the sodium salt of N-(hydroxymethyl)glycine.

Table 1: Plausible Chemo-selective Synthesis of Sodium 2-((hydroxymethyl)amino)acetate

| Reactants | Reagents/Conditions | Product | Reaction Type |

| Glycine, Formaldehyde | Sodium Hydroxide (B78521), Water | Sodium 2-((hydroxymethyl)amino)acetate | Nucleophilic Addition |

This method is chemo-selective as formaldehyde preferentially reacts with the more nucleophilic amino group over the carboxylate group.

Exploration of Stereoselective and Enantioselective Analogs

While Sodium 2-((hydroxymethyl)amino)acetate itself is achiral, the principles of its synthesis can be extended to create chiral, N-substituted glycine analogs with high stereoselectivity. The introduction of a stereocenter can be achieved by starting with a chiral α-amino acid or by employing chiral auxiliaries.

For instance, the synthesis of stereoselective and enantioselective analogs can be approached by using chiral glycine equivalents. These are glycine derivatives where the α-carbon is part of a chiral scaffold, which directs the stereochemical outcome of subsequent reactions. After the desired N-substitution and other modifications, the chiral auxiliary can be cleaved to yield the enantiomerically enriched amino acid derivative.

Another approach involves the asymmetric alkylation of glycine-derived Schiff bases complexed to a chiral transition metal catalyst. This method allows for the enantioselective formation of α-substituted amino acids.

While specific examples for the stereoselective synthesis of analogs of Sodium 2-((hydroxymethyl)amino)acetate are not extensively documented, the general strategies for asymmetric amino acid synthesis provide a framework for such explorations.

Functional Group Reactivity and Derivatization

The chemical character of Sodium 2-((hydroxymethyl)amino)acetate is defined by its three functional groups: the hydroxymethyl moiety, the secondary amino group, and the carboxylate group. Each of these sites can be selectively targeted for chemical transformations.

Transformations at the Hydroxymethyl Moiety

The hydroxymethyl group is a versatile handle for further derivatization.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. Mild oxidation, for instance with pyridinium (B92312) chlorochromate (PCC), would yield the corresponding N-formylglycine derivative. Stronger oxidation could lead to the formation of N-(carboxymethyl)glycine (iminodiacetic acid).

Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, or etherification with alkyl halides under basic conditions.

Conversion to Halides: The hydroxyl group can be converted to a halomethyl group (e.g., chloromethyl) using reagents like thionyl chloride. This introduces a good leaving group for subsequent nucleophilic substitution reactions.

Table 2: Potential Transformations at the Hydroxymethyl Moiety

| Starting Material | Reagent/Condition | Product | Transformation Type |

| Sodium 2-((hydroxymethyl)amino)acetate | Pyridinium chlorochromate (PCC) | Sodium 2-(formylamino)acetate | Oxidation |

| Sodium 2-((hydroxymethyl)amino)acetate | Acetic anhydride, Pyridine | Sodium 2-((acetoxymethyl)amino)acetate | Esterification |

| Sodium 2-((hydroxymethyl)amino)acetate | Thionyl chloride (SOCl₂) | Sodium 2-((chloromethyl)amino)acetate | Halogenation |

Reactions Involving the Amino Group

The secondary amino group in Sodium 2-((hydroxymethyl)amino)acetate is nucleophilic and can participate in a variety of reactions.

Acylation: The amino group can be acylated with acid chlorides or anhydrides to form N-acyl derivatives. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. nih.gov

Alkylation: Further alkylation of the secondary amine can occur with alkyl halides, leading to the formation of tertiary amines.

Reaction with Aldehydes and Ketones: The amino group can react with other aldehydes or ketones to form iminium ions, which can then be reduced to form more complex N-substituted derivatives.

Table 3: Potential Reactions Involving the Amino Group

| Starting Material | Reagent/Condition | Product | Reaction Type |

| Sodium 2-((hydroxymethyl)amino)acetate | Acetyl chloride, Base | Sodium 2-(N-acetyl-N-(hydroxymethyl)amino)acetate | Acylation |

| Sodium 2-((hydroxymethyl)amino)acetate | Methyl iodide, Base | Sodium 2-((hydroxymethyl)(methyl)amino)acetate | Alkylation |

Carboxylate Group Modifications

The carboxylate group is the least reactive nucleophile in the molecule but can undergo several important transformations.

Esterification: Under acidic conditions, the carboxylate can be protonated and subsequently esterified with an alcohol. For example, reaction with methanol (B129727) in the presence of a strong acid catalyst would yield methyl 2-((hydroxymethyl)amino)acetate. uobaghdad.edu.iq

Amide Formation: The carboxylate can be converted into an amide by first activating it, for example, by converting it to an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with an amine. britannica.com

Reduction: The carboxylate group can be reduced to a primary alcohol, although this requires strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would result in 2-((hydroxymethyl)amino)ethanol.

Table 4: Potential Carboxylate Group Modifications

| Starting Material | Reagent/Condition | Product | Transformation Type |

| Sodium 2-((hydroxymethyl)amino)acetate | Methanol, HCl | Methyl 2-((hydroxymethyl)amino)acetate | Esterification |

| Sodium 2-((hydroxymethyl)amino)acetate | 1. SOCl₂, 2. Ammonia | 2-((hydroxymethyl)amino)acetamide | Amide Formation |

| Sodium 2-((hydroxymethyl)amino)acetate | Lithium aluminum hydride (LiAlH₄) | 2-((hydroxymethyl)amino)ethanol | Reduction |

Elucidation of Reaction Mechanisms and Kinetics

The formation and conversion of Sodium 2-((hydroxymethyl)amino)acetate, also known as sodium hydroxymethylglycinate, are governed by specific reaction mechanisms and kinetic parameters. Understanding these is crucial for controlling its synthesis and application, particularly its function as a preservative. The compound is synthesized by reacting the amino acid glycine with formaldehyde, followed by neutralization with sodium hydroxide to form the final salt. specialchem.com

The formation of Sodium 2-((hydroxymethyl)amino)acetate proceeds through a nucleophilic addition reaction. The mechanism involves the amino group of glycine acting as a nucleophile and the carbonyl carbon of formaldehyde acting as an electrophile.

Semi-empirical studies using AM1 and PM3 methods have elucidated a plausible mechanism for this reaction. The key steps are:

Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the glycine on the electron-deficient carbonyl carbon of formaldehyde.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate, where a new bond is formed between the nitrogen and the carbon. Concurrently, the pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, giving it a negative charge.

Proton Transfer: A proton is transferred from the nitrogen atom to the negatively charged oxygen atom. This step results in the formation of a "methylol" intermediate, which is hydroxymethylglycine.

Neutralization: The carboxylic acid group of the hydroxymethylglycine is then neutralized by a base, such as sodium hydroxide, to yield the final product, Sodium 2-((hydroxymethyl)amino)acetate.

This reaction is exothermic in nature. Theoretical calculations have been employed to predict the activation enthalpies for the steps involved in the formation of related compounds, providing insight into the energy landscape of the reaction.

Note: The data represents predicted activation enthalpies for the formation of a methylol intermediate (TS1) and a subsequent methylene (B1212753) bridge compound (TS2) in the reaction between glycine and formaldehyde.

The primary chemical conversion process for Sodium 2-((hydroxymethyl)amino)acetate is its decomposition, which involves the release of formaldehyde. This characteristic is the basis for its use as a preservative in various products, as it continuously releases small amounts of formaldehyde to inhibit microbial growth. cosmileeurope.eunih.gov

The decomposition is essentially the reverse of the formation reaction and is understood to be an equilibrium process. The stability of the compound and the rate of formaldehyde release can be influenced by factors such as pH and temperature. specialchem.com

The kinetic parameters for the formation reaction, such as activation energy, provide a measure of the energy barrier that must be overcome for the reaction to occur. This data is inversely related to the stability of the product and the kinetics of its decomposition.

Advanced Spectroscopic and Analytical Characterization of Sodium 2 Hydroxymethyl Amino Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Sodium 2-((hydroxymethyl)amino)acetate in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of Sodium 2-((hydroxymethyl)amino)acetate, distinct signals corresponding to the different types of protons in the molecule are expected. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the local electronic environment of each proton.

The methylene (B1212753) protons of the acetate (B1210297) group (-CH₂-) are anticipated to appear as a singlet, as they are chemically equivalent and lack adjacent protons to cause spin-spin splitting. The chemical environment of these protons is influenced by the adjacent amino group and the carboxylate, leading to a predicted chemical shift in the range of 3.2-3.5 ppm.

The methylene protons of the hydroxymethyl group (-CH₂OH) are also expected to produce a singlet, given the absence of coupling with neighboring protons. The proximity of the electronegative oxygen and nitrogen atoms would deshield these protons, resulting in a downfield chemical shift, likely in the region of 4.0-4.3 ppm.

The proton of the hydroxyl group (-OH) and the proton of the secondary amine (-NH-) are often observed as broad singlets. Their chemical shifts can be highly variable and are sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a protic solvent like D₂O, these signals may exchange with deuterium (B1214612) and become attenuated or disappear entirely.

Table 1: Predicted ¹H NMR Chemical Shifts for Sodium 2-((hydroxymethyl)amino)acetate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetate (-CH₂-) | 3.2 - 3.5 | Singlet |

| Hydroxymethyl (-CH₂OH) | 4.0 - 4.3 | Singlet |

| Amine (-NH-) | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of distinct carbon environments in the molecule. For Sodium 2-((hydroxymethyl)amino)acetate, three unique carbon signals are anticipated.

The carbon atom of the carboxylate group (-COO⁻) is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. Consequently, its resonance is expected to appear significantly downfield, typically in the range of 175-180 ppm.

The methylene carbon of the hydroxymethyl group (-CH₂OH) is attached to both an oxygen and a nitrogen atom, leading to a notable downfield shift. Its predicted chemical shift is in the region of 65-70 ppm.

The methylene carbon of the acetate group (-CH₂-) is adjacent to the nitrogen of the amino group and the carboxylate carbon. This environment results in a predicted chemical shift in the range of 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Sodium 2-((hydroxymethyl)amino)acetate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylate (-COO⁻) | 175 - 180 |

| Hydroxymethyl (-CH₂OH) | 65 - 70 |

Multidimensional NMR Techniques

To further confirm the structural assignment of Sodium 2-((hydroxymethyl)amino)acetate, multidimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

A ¹H-¹H COSY experiment would show correlations between coupled protons. However, in this specific molecule, as all the methylene protons are expected to be singlets, no cross-peaks would be anticipated, confirming the absence of vicinal proton-proton coupling.

A ¹H-¹³C HSQC experiment is crucial for correlating each proton signal with its directly attached carbon atom. For Sodium 2-((hydroxymethyl)amino)acetate, the HSQC spectrum would display a cross-peak connecting the proton signal of the acetate methylene group to its corresponding carbon signal. Similarly, a correlation would be observed between the proton signal of the hydroxymethyl group and its attached carbon. This technique provides definitive evidence for the C-H connectivities within the molecule.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, probes the vibrational modes of molecules. The resulting spectra serve as a unique "molecular fingerprint," providing valuable information about the functional groups present in Sodium 2-((hydroxymethyl)amino)acetate.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The key functional groups in Sodium 2-((hydroxymethyl)amino)acetate will give rise to characteristic absorption bands.

A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine is also expected in this region, typically around 3300-3500 cm⁻¹.

The C-H stretching vibrations of the methylene groups will appear in the 2850-3000 cm⁻¹ region.

A very strong and characteristic absorption band is anticipated for the asymmetric stretching vibration of the carboxylate group (COO⁻) in the range of 1550-1610 cm⁻¹. The symmetric stretching vibration of the carboxylate group is expected to appear as a weaker band between 1400 and 1450 cm⁻¹.

The C-O stretching vibration of the primary alcohol is typically observed in the 1000-1050 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for Sodium 2-((hydroxymethyl)amino)acetate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Hydroxyl) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium |

| C-H (Methylene) | Stretching | 2850 - 3000 | Medium |

| COO⁻ (Carboxylate) | Asymmetric Stretching | 1550 - 1610 | Strong |

| COO⁻ (Carboxylate) | Symmetric Stretching | 1400 - 1450 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While some vibrational modes are active in both techniques, others may be stronger or exclusively observed in one.

In the Raman spectrum of Sodium 2-((hydroxymethyl)amino)acetate, the symmetric stretching vibration of the carboxylate group (COO⁻) is expected to be a strong and prominent peak in the 1400-1450 cm⁻¹ region. This is often a key diagnostic band in the Raman spectra of amino acid salts.

The C-H stretching vibrations of the methylene groups will also be visible in the 2850-3000 cm⁻¹ range.

The C-N stretching and C-C stretching vibrations are expected in the fingerprint region, typically between 800 and 1200 cm⁻¹, providing further structural information. The C-O stretching of the alcohol will also contribute to the spectrum in this region.

Table 4: Predicted Raman Shifts for Sodium 2-((hydroxymethyl)amino)acetate

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Methylene) | Stretching | 2850 - 3000 | Medium |

| COO⁻ (Carboxylate) | Symmetric Stretching | 1400 - 1450 | Strong |

| C-C & C-N | Stretching | 800 - 1200 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For Sodium 2-((hydroxymethyl)amino)acetate, with a molecular weight of 127.07 g/mol , mass spectrometry would confirm this mass and provide insights into its structural integrity.

While a specific mass spectrum for Sodium 2-((hydroxymethyl)amino)acetate is not widely published, the fragmentation of a similar N-substituted glycine (B1666218) derivative, N-acetylglycine, can provide a predictive model for its behavior under electron ionization (EI). The fragmentation of N-acetylglycine typically involves the initial loss of the carboxyl group or cleavage of the amide bond. acs.orgnih.govnist.gov

Key fragmentation pathways for N-substituted glycine derivatives often include:

Decarboxylation: Loss of CO2 (44 Da) from the carboxylate anion in negative ion mode, or loss of the COOH radical (45 Da) in positive ion mode.

Amide Bond Cleavage: Fission of the bond between the nitrogen and the acetyl group (in the case of N-acetylglycine) or the hydroxymethyl group.

Loss of Water: Dehydration can occur, particularly in molecules with hydroxyl groups. acs.org

Table 1: Predicted Mass Spectrometry Fragmentation for Sodium 2-((hydroxymethyl)amino)acetate Analogs

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Significance |

|---|---|---|---|

| [M-H]⁻ | C₃H₆NO₃⁻ | 104 | Deprotonated molecule (in negative ion mode) |

| [M-CO₂]⁻ | C₂H₆NO⁻ | 60 | Result of decarboxylation |

| [M-CH₂OH]⁺ | C₂H₄NNaO₂⁺ | 96 | Loss of the hydroxymethyl group |

This table is predictive and based on the fragmentation patterns of similar molecules like N-acetylglycine. acs.orgresearchgate.netresearchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Determination

For sodium glycinate (B8599266), X-ray diffraction studies reveal a polymeric structure with the sodium ions coordinated to the carboxylate oxygen atoms of the glycinate molecules. nih.gov It is anticipated that Sodium 2-((hydroxymethyl)amino)acetate would form a crystalline solid with a similarly complex network of ionic and hydrogen bonds, with the sodium ion likely coordinated to the carboxylate group and potentially interacting with the hydroxymethyl group.

Table 3: Crystallographic Data for an Analogous Compound: Sodium Glycinate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.48 |

| b (Å) | 6.22 |

| c (Å) | 10.78 |

| β (°) | 114.5 |

Data for Sodium Glycinate. nih.govalfa-chemistry.com

Theoretical and Computational Chemistry of Sodium 2 Hydroxymethyl Amino Acetate

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Sodium 2-((hydroxymethyl)amino)acetate, offering a detailed view of its structure and electronic nature.

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and geometry of molecules. For Sodium 2-((hydroxymethyl)amino)acetate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G++(d,p), can be used to determine its optimized molecular geometry in the gas phase or in solution. scientific.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Theoretical studies on related N-hydroxymethyl amino acids have demonstrated the utility of DFT in elucidating their molecular and electronic structures. scientific.net Such analyses for Sodium 2-((hydroxymethyl)amino)acetate would similarly provide a foundational understanding of its conformational preferences and the electronic distribution within the molecule.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Glycine (B1666218) Derivative

| Parameter | Value |

|---|---|

| Bond Length (C-N) | 1.46 Å |

| Bond Length (C=O) | 1.23 Å |

| Bond Angle (O-C-N) | 125.3° |

| Dihedral Angle (H-N-C-C) | 180.0° |

Note: This data is representative of DFT calculations on similar molecules and serves as an example of the parameters that would be obtained for Sodium 2-((hydroxymethyl)amino)acetate.

Frontier Molecular Orbital (FMO) analysis, derived from quantum chemical calculations, is essential for predicting the chemical reactivity of Sodium 2-((hydroxymethyl)amino)acetate. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For N-methylated amino acids, it has been observed that N-methylation leads to a higher HOMO energy and a decrease in the HOMO-LUMO gap, suggesting an increase in reactivity. rsc.org Similar analyses for Sodium 2-((hydroxymethyl)amino)acetate would provide valuable predictions about its behavior in chemical reactions.

Table 2: Representative FMO Energy Values from DFT Calculations

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: These values are illustrative and based on typical ranges observed for amino acid derivatives.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of Sodium 2-((hydroxymethyl)amino)acetate, especially in a biological context or in solution. MD simulations can track the movements of atoms over time, revealing the molecule's conformational flexibility and its interactions with surrounding molecules, such as water or biological macromolecules. nih.gov

In Silico Prediction of Spectroscopic Parameters and Experimental Correlation

Computational chemistry also allows for the prediction of various spectroscopic properties of Sodium 2-((hydroxymethyl)amino)acetate, which can then be correlated with experimental data for structure validation. Theoretical calculations of vibrational frequencies, for instance, can generate a predicted infrared (IR) spectrum. aip.org Comparing this theoretical spectrum with an experimentally obtained one can help in the assignment of vibrational modes and confirm the molecule's structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. These in silico predictions are a valuable tool for structural elucidation and for understanding the relationship between the molecule's structure and its spectroscopic signatures. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Sodium 2-((hydroxymethyl)amino)acetate |

| Sodium hydroxymethylglycinate |

Environmental Chemistry and Degradation Pathways of Sodium 2 Hydroxymethyl Amino Acetate

Abiotic Degradation in Aquatic and Terrestrial Systems

The abiotic degradation of Sodium 2-((hydroxymethyl)amino)acetate is primarily governed by its hydrolytic stability, susceptibility to photolytic decomposition, and oxidative transformation pathways. These processes can lead to the breakdown of the parent molecule into simpler, and often less harmful, substances.

Sodium 2-((hydroxymethyl)amino)acetate exhibits considerable stability across a broad pH range, from 3 to 12. cneasychem.comqzebright.com This stability allows for its use in a variety of formulations with different pH characteristics. cneasychem.com However, as a formaldehyde-releasing preservative, its stability is intrinsically linked to the equilibrium between the parent compound and the release of formaldehyde (B43269). cosmileeurope.eualoe247.co.za This equilibrium can be influenced by pH, with changes potentially affecting the rate of formaldehyde release. specialchem.com While stable, extreme pH conditions and high temperatures can promote the breakdown of the compound. specialchem.com

Table 1: Hydrolytic Stability of Sodium 2-((hydroxymethyl)amino)acetate

| pH Range | Stability | Notes |

| 3 - 12 | Good | Maintains activity and stability in both acidic and alkaline conditions. cneasychem.comqzebright.com |

This table summarizes the general stability of Sodium 2-((hydroxymethyl)amino)acetate across a range of pH values based on available data.

Specific studies on the photolytic decomposition of Sodium 2-((hydroxymethyl)amino)acetate are limited. However, the photochemistry of related amino acid derivatives and N-hydroxymethyl compounds suggests potential degradation pathways. Photolysis is the breakdown of compounds by light. The process for polymethacrylates, for example, involves the random scission of the polymer's main-chain bonds followed by a complete "unzipping" of the molecules. rsc.orgrsc.org Another example is silver chloride, which reacts to light by decomposing into a dark silver powder and chlorine. youtube.com While the exact mechanisms for Sodium 2-((hydroxymethyl)amino)acetate are not well-documented, it can be inferred that ultraviolet (UV) radiation from sunlight could induce the cleavage of chemical bonds within the molecule, leading to its degradation.

The oxidative transformation of Sodium 2-((hydroxymethyl)amino)acetate in the environment is likely to involve reactions with naturally occurring oxidants such as hydroxyl radicals. While specific pathways for this compound have not been extensively studied, research on the oxidation of glycine (B1666218) and other amino acids provides some insights. The degradation of lignin, for instance, can be achieved through alkaline aerobic oxidation, which cleaves the primary interunit linkages. researchgate.net The degradation of some compounds can also be initiated by the cleavage of carbon-oxygen bonds, demethylation of methoxy (B1213986) groups, oxidation of hydroxyl groups, and decarboxylation of carboxyl groups. researchgate.net

Biotic Degradation and Microbial Interactions

The biodegradation of Sodium 2-((hydroxymethyl)amino)acetate is a critical process in its environmental removal. As a derivative of a naturally occurring amino acid, it is expected to be susceptible to microbial degradation. sanminglobe.com

The microbial degradation of Sodium 2-((hydroxymethyl)amino)acetate is anticipated to proceed through the cleavage of its chemical bonds by microbial enzymes. A key aspect of its degradation is the release of formaldehyde, which is a readily biodegradable substance. aloe247.co.za Various microorganisms, including bacteria and fungi, possess the metabolic capability to utilize formaldehyde as a carbon and energy source. nih.gov The initial step in the degradation of similar compounds can involve hydrolysis, followed by deamination and desulfurization. nih.gov For instance, the degradation of penicillin G sodium can proceed through decarboxylation, demethylation, desulfurization, and deamination reactions. nih.gov

Several environmental factors can influence the rate at which Sodium 2-((hydroxymethyl)amino)acetate is biodegraded. These include the characteristics of the microbial population, temperature, pH, and the availability of other nutrients. globalscienceresearchjournals.orgijpab.com The presence of a microbial community adapted to degrading similar compounds can enhance the rate of degradation. globalscienceresearchjournals.org Temperature and pH can affect both the microbial activity and the enzymatic reactions involved in the degradation process. nih.gov The concentration of the compound itself can also play a role, as high concentrations may be inhibitory to some microorganisms. researchgate.net

Table 2: Factors Affecting Biodegradation

| Factor | Influence on Biodegradation Rate |

| Microbial Population | The presence of adapted microorganisms with the necessary enzymes is crucial for efficient degradation. globalscienceresearchjournals.org |

| Temperature | Affects microbial growth and enzyme activity, with optimal temperatures leading to higher degradation rates. nih.gov |

| pH | Influences microbial metabolism and the activity of extracellular enzymes. ijpab.com |

| Nutrient Availability | The presence of other carbon and nitrogen sources can impact the preferential degradation of the compound. globalscienceresearchjournals.org |

| Contaminant Concentration | High concentrations may be toxic to microorganisms, potentially inhibiting biodegradation. researchgate.net |

This interactive table outlines the key environmental factors that can impact the rate of microbial degradation of organic compounds like Sodium 2-((hydroxymethyl)amino)acetate.

Characterization of Metabolites and Degradation Products of Sodium 2-((hydroxymethyl)amino)acetate

The environmental degradation of Sodium 2-((hydroxymethyl)amino)acetate, also known as Sodium Hydroxymethylglycinate, primarily proceeds through the hydrolysis of the molecule. This process is central to its function as a preservative and is the key pathway for its breakdown in the environment. The degradation leads to the formation of smaller, simpler molecules.

The principal degradation pathway of Sodium 2-((hydroxymethyl)amino)acetate involves the release of formaldehyde. cosmileeurope.euspecialchem.comcurlytea.comnih.goveuropa.eu This is a well-documented characteristic of this compound, which is classified as a formaldehyde-releasing preservative. nih.gov The hydrolysis reaction breaks the bond between the amino group of the glycine backbone and the hydroxymethyl group.

Based on its chemical structure and its origin as a derivative of the amino acid glycine, the degradation of Sodium 2-((hydroxymethyl)amino)acetate is expected to yield two primary products: curlytea.comthegoodscentscompany.com

Glycine: An amino acid that is naturally occurring and readily biodegradable.

Formaldehyde: A simple aldehyde that is also biodegradable in the environment.

Further biodegradation of these primary products can occur. Formaldehyde, for instance, can be further metabolized by microorganisms.

The table below summarizes the primary degradation products of Sodium 2-((hydroxymethyl)amino)acetate.

| Precursor Compound | Degradation Product | Chemical Formula of Product |

| Sodium 2-((hydroxymethyl)amino)acetate | Glycine | C₂H₅NO₂ |

| Sodium 2-((hydroxymethyl)amino)acetate | Formaldehyde | CH₂O |

It is important to note that the rate of degradation and the subsequent fate of the degradation products can be influenced by various environmental factors such as pH, temperature, and the presence of microorganisms.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Chemical Reagent and Building Block

Sodium 2-((hydroxymethyl)amino)acetate, also known as sodium hydroxymethylglycinate, serves as a versatile building block in various chemical processes. Its structure, derived from the amino acid glycine (B1666218), provides reactive sites that allow it to function as a precursor and intermediate in the synthesis of more complex molecules. specialchem.comcneasychem.com

A significant application of Sodium 2-((hydroxymethyl)amino)acetate is as a primary raw material in the production of the widely used herbicide, glyphosate (B1671968). patsnap.com Several patented methods detail its role in novel synthesis pathways designed to be more cost-effective and environmentally friendly compared to traditional processes. google.comgoogle.com

In these methods, Sodium 2-((hydroxymethyl)amino)acetate is reacted with phosphorus-containing compounds, such as phosphorous acid or phosphorus trichloride, to synthesize glyphosate. google.comgoogle.com This reaction leverages the compound's structure to build the N-(phosphonomethyl)glycine backbone of the final product. One patented process describes a one-step reaction that can directly produce a glyphosate salt aqueous solution, potentially reducing manufacturing costs by over 15% and minimizing wastewater discharge. google.comgoogle.com

| Reactants | Key Conditions | Product | Reference |

|---|---|---|---|

| Sodium 2-((hydroxymethyl)amino)acetate, Phosphorous Acid, Sodium Hydroxide (B78521) | Aqueous solution, heated to 67-75°C | Sodium glyphosate | google.com |

| Sodium 2-((hydroxymethyl)amino)acetate, Phosphorus Trichloride | Intermediate formation followed by hydrolysis | Glyphosate | google.com |

Beyond agrochemicals, the compound is also noted for its general use as an intermediate in organic and pharmaceutical synthesis, primarily in laboratory research and chemical production processes. cneasychem.com

Sodium 2-((hydroxymethyl)amino)acetate is a derivative of glycine, the simplest amino acid. specialchem.com Amino acids are the natural monomeric units that polymerize to form proteins. While this foundational relationship to natural polymers is clear, its specific application as a monomer in the synthesis of synthetic polymers is not widely documented in scientific literature.

Application in Analytical Reference Standards and Method Development

The quantification and characterization of chemical substances require pure reference standards and validated analytical methods to ensure accurate and reliable results.

An analytical reference standard is a highly purified and well-characterized substance used to calibrate analytical instruments and validate analytical methods. The development of such standards, particularly Certified Reference Materials (CRMs), is crucial for establishing measurement traceability to the International System of Units (SI). nih.govnih.gov

Currently, there is no significant evidence in the available scientific literature to suggest that Sodium 2-((hydroxymethyl)amino)acetate is used as a certified reference standard for analytical chemistry applications. Chemical suppliers often provide the compound for research purposes with the disclaimer that the buyer assumes responsibility for confirming its identity and purity, which is contrary to the function of a certified standard. sigmaaldrich.com While reference standards for various other amino acids are commercially available for research and analytical applications, Sodium 2-((hydroxymethyl)amino)acetate is not prominently featured among them. medchemexpress.com

As a component in commercial products, particularly cosmetics, the presence and concentration of Sodium 2-((hydroxymethyl)amino)acetate must be monitored for quality control and regulatory compliance. nih.gov This necessitates the development and validation of specific analytical methods. The validation process ensures that a method is suitable for its intended purpose and provides reliable data. nih.gov

Although specific, peer-reviewed studies detailing a fully validated analytical method for Sodium 2-((hydroxymethyl)amino)acetate are not prevalent, the principles for such a method would follow established guidelines for cosmetic analysis. europa.eu A typical method would likely employ High-Performance Liquid Chromatography (HPLC) for separation and quantification. sielc.com

The validation of such a method would involve assessing several key performance parameters to demonstrate its reliability. nih.gov

| Parameter | Description |

|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and reproducibility). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. |

Given that Sodium 2-((hydroxymethyl)amino)acetate is known as a formaldehyde-releasing preservative, analytical methods may also be developed to quantify the amount of free or released formaldehyde (B43269) in a product over time and under various conditions. paiskincare.comcosmileeurope.eu

Future Directions in Sodium 2 Hydroxymethyl Amino Acetate Research

Innovation in Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of Sodium 2-((hydroxymethyl)amino)acetate is no exception. Current research trajectories are aimed at developing more environmentally benign and efficient manufacturing processes.

A primary area of focus is the exploration of biocatalytic routes. The use of enzymes in chemical synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and reduced waste generation. Researchers are investigating the potential of specific enzymes to catalyze the formation of N-substituted amino acids, which could lead to greener alternatives to conventional chemical methods that often rely on hazardous reagents. While direct biocatalytic pathways for Sodium 2-((hydroxymethyl)amino)acetate are still under investigation, the broader success in the enzymatic synthesis of other amino acid derivatives suggests a promising future.

Another key direction is the optimization of reaction conditions to enhance sustainability. This includes the use of renewable starting materials, the development of solvent-free reaction systems, and the implementation of energy-efficient processes. The goal is to minimize the environmental footprint associated with the production of this compound.

| Research Area | Focus | Potential Benefits |

| Biocatalysis | Utilization of enzymes for synthesis. | Increased selectivity, milder reaction conditions, reduced waste. |

| Green Chemistry Principles | Use of renewable feedstocks, solvent-free reactions, and energy efficiency. | Minimized environmental impact, safer processes. |

| Process Optimization | Improving yield and reducing by-products in existing synthetic routes. | Enhanced economic viability and reduced waste streams. |

Integration of Advanced Analytical and Computational Techniques

A deeper understanding of the molecular properties and behavior of Sodium 2-((hydroxymethyl)amino)acetate is crucial for its effective and safe use. The integration of sophisticated analytical and computational tools is set to play a pivotal role in this endeavor.

Advanced analytical techniques are essential for the precise characterization and quantification of the compound and its potential impurities. While standard methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are valuable for structural elucidation of glycine (B1666218) derivatives, future research will likely focus on developing more sensitive and specific methods for its detection in complex matrices. This is particularly important for monitoring its presence in environmental samples and commercial products.

Computational chemistry offers a powerful lens through which to examine the molecule at a quantum level. Techniques such as Density Functional Theory (DFT) and ab initio calculations, which have been successfully applied to study glycine and its derivatives, can provide valuable insights into the geometric structure, relative energies, vibrational frequencies, and charge distribution of Sodium 2-((hydroxymethyl)amino)acetate. sigmaaldrich.com Such theoretical studies can help in predicting its reactivity, stability, and potential interactions with other molecules, thereby guiding experimental research and application development.

| Technique | Application in Future Research | Expected Insights |

| Advanced Spectroscopy (e.g., High-Resolution Mass Spectrometry) | Detection and quantification in complex mixtures. | Improved sensitivity and specificity for monitoring. |

| Chromatographic Methods (e.g., LC-MS/MS) | Separation and analysis of the compound and its degradation products. | Understanding of its stability and transformation pathways. |

| Density Functional Theory (DFT) | Calculation of molecular properties. | Prediction of reactivity, stability, and spectroscopic signatures. |

| Molecular Dynamics Simulations | Modeling behavior in different environments (e.g., aqueous solutions). | Understanding of solvation effects and intermolecular interactions. |

Exploration of Novel Chemical Transformations and Derivatives

The chemical structure of Sodium 2-((hydroxymethyl)amino)acetate, with its reactive functional groups, presents opportunities for the synthesis of novel derivatives with potentially unique properties and applications. Future research in this area will likely focus on exploring its reactivity and using it as a building block for more complex molecules.

The amino and hydroxyl groups offer sites for various chemical modifications. For instance, derivatization of these groups could lead to new polymers, surfactants, or chelating agents. The exploration of its coordination chemistry with different metal ions could also unveil novel materials with interesting catalytic or magnetic properties.

Furthermore, understanding the chemical transformations of Sodium 2-((hydroxymethyl)amino)acetate under different conditions is crucial. As a formaldehyde-releasing agent, the equilibrium and kinetics of this release are of significant interest. safecosmetics.orgaloe247.co.zasustaimarket.com Future studies will likely investigate how factors such as pH, temperature, and the presence of other chemical species influence this process. This knowledge is vital for controlling its preservative efficacy and for minimizing potential exposure to free formaldehyde (B43269).

Contributions to Environmental Sustainability through Chemical Fate Studies

A thorough understanding of the environmental fate of Sodium 2-((hydroxymethyl)amino)acetate is paramount for ensuring its sustainable use. This involves investigating its persistence, mobility, and potential for bioaccumulation and toxicity in various environmental compartments.

Recent data indicates that Sodium (hydroxymethyl)glycinate is readily biodegradable, with a 99% degradation in 28 days in the presence of activated sludge. This suggests a low potential for persistence in the environment. The reported partition coefficient (log Pow) of -1.53 indicates a low potential for bioaccumulation.

However, a comprehensive environmental risk assessment requires more detailed studies. Future research should focus on elucidating the complete biodegradation pathway to identify any persistent or toxic metabolites. Ecotoxicological studies on a wider range of aquatic and terrestrial organisms are also needed to establish a more complete environmental safety profile. The LC50 for Lepomis macrochirus (bluegill sunfish) has been determined to be 75 mg/L, providing a starting point for more extensive aquatic toxicity testing.

Understanding the environmental behavior of this compound will contribute to the development of best practices for its use and disposal, thereby minimizing its potential impact on ecosystems.

| Environmental Parameter | Current Knowledge | Future Research Focus |

| Biodegradability | Readily biodegradable (99% in 28 days). | Elucidation of complete degradation pathways and identification of metabolites. |

| Bioaccumulation Potential | Low (log Pow = -1.53). | Experimental validation in various organisms. |

| Aquatic Toxicity | LC50 (Lepomis macrochirus) = 75 mg/L. | Chronic toxicity studies and testing on a broader range of aquatic species. |

| Mobility in Soil | Not well-documented. | Adsorption/desorption studies in different soil types. |

Q & A

Advanced Research Question

- Cross-Validation : Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula and rule out adducts.

- 2D NMR : Utilize COSY and HSQC to resolve overlapping peaks and assign protons/carbons unambiguously.

- Impurity Analysis : Conduct HPLC-UV at multiple wavelengths (e.g., 254 nm and 280 nm) to detect trace contaminants.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystalline forms are obtainable .

What experimental strategies are recommended for studying the interaction of Sodium 2-((hydroxymethyl)amino)acetate with enzymatic targets like PKG?

Advanced Research Question

- Kinetic Assays : Measure changes in Vₘₐₓ and Kₘ using fluorogenic substrates. For competitive inhibition, vary substrate concentrations and analyze Lineweaver-Burk plots.

- Surface Plasmon Resonance (SPR) : Immobilize PKG on a sensor chip to quantify binding affinity (KD) in real-time.

- Inhibitor Specificity : Compare inhibition potency with structurally related compounds (e.g., DT-2 acetate, a known PKG inhibitor) .

What safety protocols should be followed when handling Sodium 2-((hydroxymethyl)amino)acetate?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation.

- First Aid : For skin contact, wash immediately with soap/water (15 mins); for eye exposure, irrigate with water (10–15 mins) and consult an ophthalmologist .

- Storage : Keep in airtight containers at 4°C, away from oxidizing agents.

How can the stability of Sodium 2-((hydroxymethyl)amino)acetate be assessed under varying pH and temperature conditions?

Advanced Research Question

- Accelerated Stability Studies : Incubate solutions at pH 3–9 and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC every 24 hours for 7 days.

- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. Identify major degradation products via LC-MS .

- Excipient Compatibility : Test stability in buffers (e.g., phosphate, acetate) to optimize formulation for long-term storage.

What computational tools are suitable for predicting the physicochemical properties of Sodium 2-((hydroxymethyl)amino)acetate?

Advanced Research Question

- ACD/Labs Percepta : Predict logP, pKa, and solubility using fragment-based algorithms.

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential maps for reactivity insights.

- Molecular Dynamics (MD) : Simulate interactions with water or lipid bilayers to assess permeability .

How can researchers address low yields in the synthesis of Sodium 2-((hydroxymethyl)amino)acetate?

Advanced Research Question

- Reaction Optimization : Vary molar ratios (e.g., 1:1.2 hydroxymethylamine:sodium chloroacetate) and reaction time (6–24 hrs).

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization or hydrolysis species).

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.